2-fluoro-6-(4-methyl-1-piperazinyl)Benzaldehyde
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Overview
Description
2-fluoro-6-(4-methyl-1-piperazinyl)Benzaldehyde is a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol . It is characterized by the presence of a fluorine atom at the 2-position and a 4-methyl-1-piperazinyl group at the 6-position on a benzaldehyde ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the benzaldehyde ring followed by the substitution of a hydrogen atom with the 4-methyl-1-piperazinyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-6-(4-methyl-1-piperazinyl)Benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom and the piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-6-(4-methyl-1-piperazinyl)Benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and receptor binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-(4-methyl-1-piperazinyl)Benzaldehyde: Similar structure but with the piperazinyl group at the 4-position.
2-chloro-6-(4-methyl-1-piperazinyl)Benzaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
2-fluoro-6-(4-ethyl-1-piperazinyl)Benzaldehyde: Similar structure but with an ethyl group instead of a methyl group on the piperazinyl ring.
Uniqueness
2-fluoro-6-(4-methyl-1-piperazinyl)Benzaldehyde is unique due to the specific positioning of the fluorine atom and the 4-methyl-1-piperazinyl group, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C12H15FN2O |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
2-fluoro-6-(4-methylpiperazin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15FN2O/c1-14-5-7-15(8-6-14)12-4-2-3-11(13)10(12)9-16/h2-4,9H,5-8H2,1H3 |
InChI Key |
JGHMLZKNTBZPQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=CC=C2)F)C=O |
Origin of Product |
United States |
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